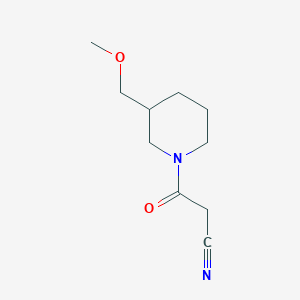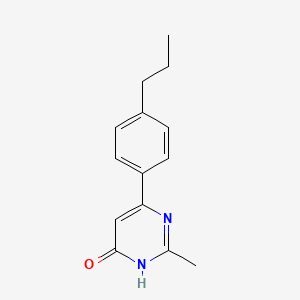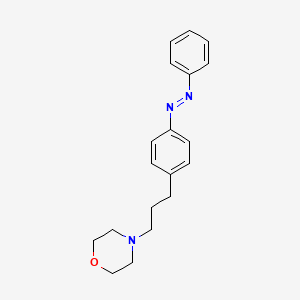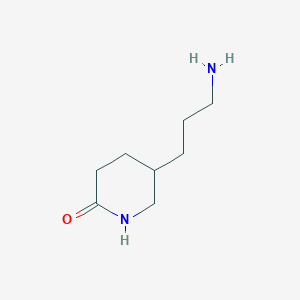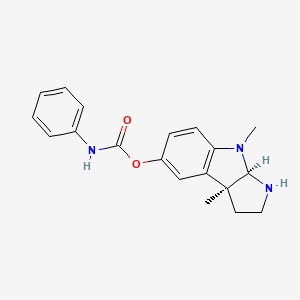![molecular formula C9H13ClN2O2S B13436464 [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)
[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, an isopropylsulfonyl group, and a phenyl-hydrazine moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine typically involves the reaction of 5-chloro-2-nitrobenzene with isopropylsulfonyl chloride under specific conditions. The nitro group is then reduced to form the hydrazine derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its hydrazine moiety can form covalent bonds with specific amino acid residues, making it useful in probing enzyme active sites.
Medicine: In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific kinases and disrupt cellular signaling pathways makes it a promising candidate for drug development.
Industry: Industrially, the compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions allows for the creation of a wide range of products.
Wirkmechanismus
The mechanism of action of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal cellular functions. In cancer cells, it may inhibit kinases involved in cell proliferation and survival, thereby inducing apoptosis.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-nitrobenzene: A precursor in the synthesis of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine.
Isopropylsulfonyl chloride: Another precursor used in the synthesis process.
Phenylhydrazine: A compound with a similar hydrazine moiety.
Uniqueness: What sets this compound apart from similar compounds is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its potential as an anticancer agent and its versatility in organic synthesis make it a unique and valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C9H13ClN2O2S |
|---|---|
Molekulargewicht |
248.73 g/mol |
IUPAC-Name |
(5-chloro-2-propan-2-ylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(2)15(13,14)9-4-3-7(10)5-8(9)12-11/h3-6,12H,11H2,1-2H3 |
InChI-Schlüssel |
FEXFXVRPNXBFRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)Cl)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



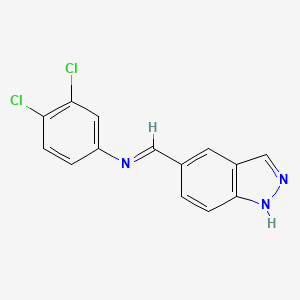
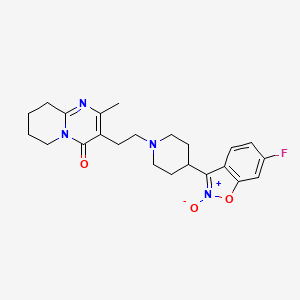

![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)

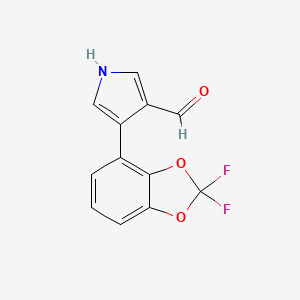
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
